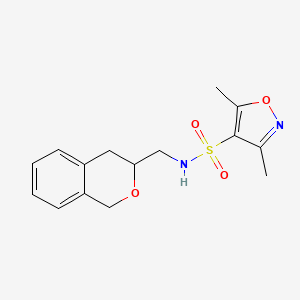

![molecular formula C18H20N4 B2588622 5-Methyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine CAS No. 902018-45-5](/img/structure/B2588622.png)

5-Methyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine is a complex organic compound. It is related to 5-Amino-3-(4-methylphenyl)pyrazole, which is used as a starting material for preparing bioactive fused polycyclic pyrazoles .

Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and their chemical environments.Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are diverse and can lead to a wide range of products . The reactions are influenced by the substituents on the pyrimidine ring and the reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined using various analytical techniques . These properties include melting point, IR spectra, NMR spectra, mass spectra, and elemental analysis.Aplicaciones Científicas De Investigación

Selective Inhibition of CYP3A4 Enzyme

The compound 5-Methyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine, through its analog CYP3cide, has been identified as a potent and specific inactivator of the human CYP3A4 enzyme. This finding is significant in pharmaceutical research as CYP3A4 plays a crucial role in drug metabolism, potentially affecting the pharmacokinetics of various medications. The use of CYP3cide allows for a deeper understanding of the relative contributions of CYP3A4 versus CYP3A5 in drug metabolism, facilitating the development of drugs with optimized efficacy and safety profiles (Walsky et al., 2012).

Antimicrobial and Anticancer Potentials

Another application of this chemical structure is found in the synthesis of pyrano[2,3-d]pyrimidine derivatives, which have demonstrated notable antimicrobial activity against various microbial strains by inhibiting cell wall synthesis. Furthermore, these compounds have shown promising cytotoxic potentialities against different cancer cell lines, indicating their potential as therapeutic agents in treating infections and cancer (Abd El-Sattar et al., 2021).

Novel Antiproliferative Agents

Phenylbipyridinylpyrazole derivatives, structurally related to this compound, have been synthesized and evaluated for their antiproliferative properties. These compounds have demonstrated significant activity against various tumor cell lines, showcasing their potential as novel anticancer agents. Such research contributes to the ongoing search for more effective treatments for cancer, highlighting the compound's relevance in therapeutic development (Al-Sanea et al., 2015).

Anti-5-Lipoxygenase and Anticancer Activities

The synthesis of novel pyrazolopyrimidine derivatives has been explored for their potential as anti-5-lipoxygenase agents, offering a new approach to managing inflammatory conditions. Additionally, these compounds have been investigated for their anticancer activities, adding another layer of therapeutic potential to the chemical structure's utility in medical research (Rahmouni et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Pyrimidine derivatives have a wide range of biological activities and therapeutic applications . Future research could focus on the development of more potent and efficacious drugs with pyrimidine scaffold . Additionally, the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity could be an interesting area of research .

Propiedades

IUPAC Name |

5-methyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4/c1-13-5-7-15(8-6-13)16-12-19-22-17(21-9-3-4-10-21)11-14(2)20-18(16)22/h5-8,11-12H,3-4,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGCLCKXGWQYQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2588545.png)

![N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2588546.png)

![N-[3-(Dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate](/img/structure/B2588547.png)

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2588548.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2588552.png)

![N-(4-fluorophenethyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2588557.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,5-difluorobenzyl)piperidine-4-carboxamide](/img/structure/B2588561.png)